oleoyl-L-carnitine

Catalog No.
S943615
CAS No.
38677-66-6
M.F
M. Wt
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
oleoyl-L-carnitine

CAS Number

38677-66-6

Product Name

oleoyl-L-carnitine

IUPAC Name

(3R)-3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-/t23-/m1/s1

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

OLC is an ester formed by the condensation of oleic acid (a monounsaturated fatty acid) and L-carnitine (a small molecule involved in fatty acid metabolism) []. It's found in human tissues and bodily fluids []. OLC's significance lies in its potential role as a regulator of cellular processes and a modulator of specific transporters in the body [].


Molecular Structure Analysis

OLC possesses a unique structure with two key moieties:

  • Oleoyl group: This is a long, hydrocarbon chain (18 carbons) with a single double bond (unsaturated) derived from oleic acid [].
  • L-carnitine: This comprises a short aliphatic chain with a quaternary ammonium group (positively charged) and a hydroxyl group linked to an ester bond [].

The presence of both the lipophilic (fat-loving) oleoyl group and the hydrophilic (water-loving) carnitine moiety makes OLC amphiphilic, allowing it to interact with both water and fat-based environments within cells [].


Chemical Reactions Analysis

Specific details regarding OLC synthesis haven't been extensively studied. However, the general synthesis of acylcarnitines (compounds similar to OLC) involves the esterification of L-carnitine with the corresponding fatty acid []. The reaction likely proceeds through a condensation reaction with the elimination of water.

L-Carnitine + Oleic Acid ---- (dehydration) ---> OLC + H2O

Information on OLC's decomposition pathways is currently limited.


Physical And Chemical Properties Analysis

  • A solid at room temperature [].
  • Soluble in organic solvents like chloroform and methanol [].
  • Less soluble in water compared to L-carnitine due to the presence of the long oleoyl chain [].
  • Relatively stable under physiological conditions (body temperature and pH) [].

Research suggests OLC might act as a glycine transporter 2 (GlyT-2) inhibitor []. GlyT-2 is a protein responsible for transporting the amino acid glycine across cell membranes. Inhibition of GlyT-2 could potentially impact neuronal signaling and function []. However, further investigation is needed to elucidate the precise mechanisms underlying OLC's biological effects.

Long-chain acylcarnitine

Acylcarnitines are esters formed from the amino acid carnitine and fatty acids. OLC is a specific type of acylcarnitine with a long-chain fatty acid moiety, oleic acid. Research suggests that acylcarnitines play a role in transporting fatty acids across cell membranes, particularly in the context of mitochondrial fatty acid oxidation for energy production .

Glycine transporter 2 inhibitor

OLC has been shown to inhibit GlyT2, a transporter protein responsible for the reuptake of glycine, a neurotransmitter, into nerve cells. Studies have demonstrated that OLC acts as a selective inhibitor for GlyT2, with minimal effect on GlyT1, another glycine transporter . This property has led to research exploring the potential therapeutic applications of OLC in disorders related to glycine dysfunction.

Additional Considerations

  • Elevated plasma levels of OLC have been observed in patients with chronic kidney disease undergoing hemodialysis. Research suggests a possible association between these elevated levels and cardiovascular mortality, but the underlying mechanisms remain unclear .
  • More research is needed to explore the potential therapeutic applications of OLC and its safety profile.

XLogP3

7.9

Wikipedia

Oleoyllevocarnitine

Dates

Modify: 2023-08-15

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